molecular formula C25H44O2 B1630326 4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate CAS No. 83242-83-5

4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate

Cat. No. B1630326
CAS RN: 83242-83-5
M. Wt: 376.6 g/mol
InChI Key: ITVBZSWXRMMPFS-UHFFFAOYSA-N
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Description

“4-Propylcyclohexyl [trans[trans(trans)]]-4’-propyl[1,1’-bicyclohexyl]-4-carboxylate” is a chemical compound with the molecular formula C25H44O2 . It is a complex organic compound that falls under the category of cyclohexyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple cyclohexyl rings and propyl groups attached . The presence of the carboxylate group indicates that it may have acidic properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.5 g/mol . It has no hydrogen bond donors, no hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 264.281701148 g/mol . It has a topological polar surface area of 0 Ų .

Scientific Research Applications

Attraction Studies in Fruit Flies

Research indicates that compounds similar to 4-Propylcyclohexyl carboxylate, such as trans-Trimedlure, are used in survey and detection programs for fruit flies like Ceratitis capitata. These compounds are highly attractive to these insects, making them crucial in control and management programs in agriculture (McGovern, Cunningham, & Leonhardt, 1986).

Synthesis of Liquid Crystal Displays

Studies have shown the importance of similar compounds in the synthesis of materials for liquid crystal displays. For instance, cis-4-Propylcyclohexanol, an intermediate for synthesizing related compounds, is vital in the manufacture of these displays (Wu, Wang, Guo, Liu, Liu, & Wu, 2022).

Catalysis and Chemical Reactions

Research has explored the synthesis of stable cyclic carbenes derived from similar compounds, which are used as ligands in transition metal-based catalysts. These catalysts have applications in organic synthesis and the preparation of nitrogen-containing heterocycles (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Stereoselective Synthesis

The stereochemistry of compounds like 4-Propylcyclohexyl carboxylate is crucial in the synthesis of specific stereoisomers. Studies have detailed the preparation of various cyclohexane derivatives and their applications in creating specific molecular structures (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).

Photochemistry

Investigations into the photo-induced addition of acids to cyclohexene derivatives have implications for understanding and manipulating molecular structures through photochemical reactions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

properties

IUPAC Name

(4-propylcyclohexyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h19-24H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVBZSWXRMMPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3CCC(CC3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133224
Record name trans-4-Propylcyclohexyl (trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate

CAS RN

83242-83-5
Record name 4-Propylcyclohexyl (trans(trans(trans)))-4'-propyl(1,1'-bicyclohexyl)-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Propylcyclohexyl (trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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